Z-Phe-osu

Übersicht

Beschreibung

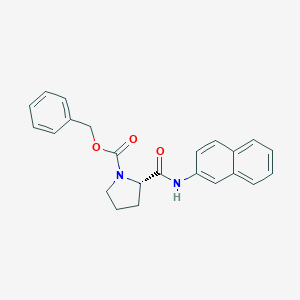

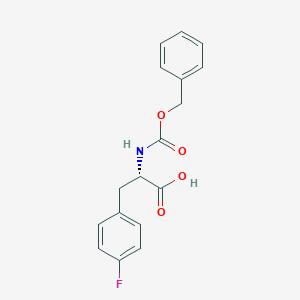

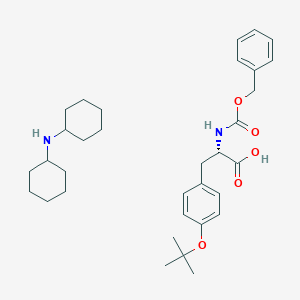

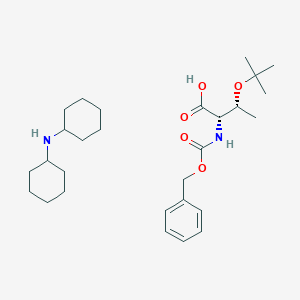

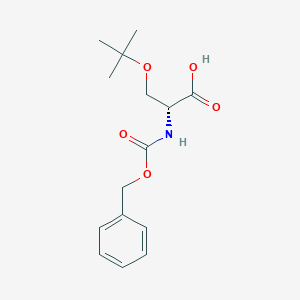

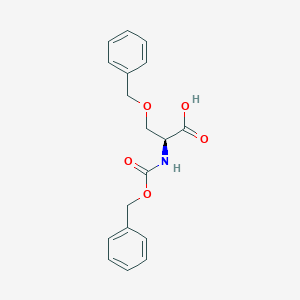

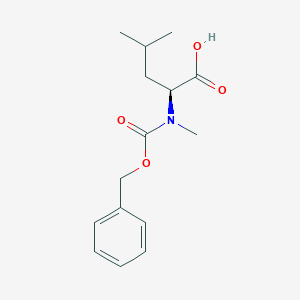

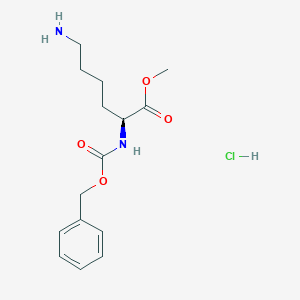

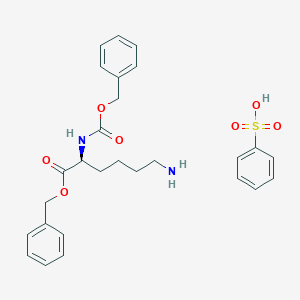

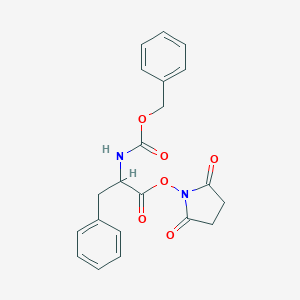

Z-Phe-osu, also known as Z-L-phenylalanine N-hydroxysuccinimide ester, is a compound with the molecular formula C21H20N2O6 and a molecular weight of 396.39 . It is used for research and development purposes .

Synthesis Analysis

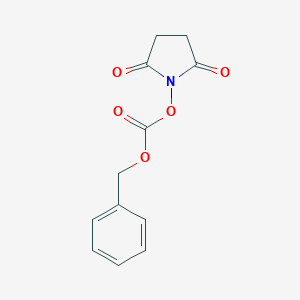

The synthesis of peptides like Z-Phe-osu often involves the use of mixed anhydrides and activated esters. The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .

Molecular Structure Analysis

The molecular structure of Z-Phe-osu is characterized by a Phe-Phe motif, a surprisingly simple chemical structure that has shown its full potential in self-assembly . This motif is a key building block driving the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Chemical Reactions Analysis

The Phe-Phe motif in Z-Phe-osu plays a crucial role in self-assembly, leading to the formation of various nanostructures. This self-assembly process is driven by various non-covalent interactions .

Physical And Chemical Properties Analysis

Z-Phe-osu is a solid substance with a predicted density of 1.35±0.1 g/cm3. It has a melting point of 140-140.5 °C and a predicted pKa of 10.56±0.46. It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Wissenschaftliche Forschungsanwendungen

Cell Therapeutics

Z-Phe-osu: has been utilized in the development of cell therapeutics, particularly in the creation of hydrogels that support cell growth and proliferation . These hydrogels are designed to mimic the extracellular matrix, providing a scaffold for cell attachment and tissue development. The stability and biocompatibility of these materials make them suitable for various therapeutic applications, including stem cell therapy and regenerative medicine .

Drug Delivery Systems

In the realm of drug delivery , “Z-Phe-osu” contributes to the formation of peptide-based hydrogels that can encapsulate and release drugs in a controlled manner . These hydrogels can be engineered to respond to specific stimuli, such as pH or temperature, allowing for targeted drug release at the site of action, which is crucial for improving the efficacy and reducing side effects of therapeutic agents .

Tissue Engineering

Tissue engineering: benefits from the use of “Z-Phe-osu” in constructing scaffolds that facilitate tissue regeneration . The material’s ability to form stable structures that support cell adhesion and growth is essential for engineering tissues such as skin, bone, and cartilage. These scaffolds can be used to repair or replace damaged tissues, offering hope for patients with various injuries or degenerative diseases .

Contact Lenses Development

“Z-Phe-osu” plays a role in the development of contact lenses , particularly in the creation of hydrogel materials that are used in their manufacture . These hydrogels need to be highly hydrated to ensure comfort and oxygen permeability, which are critical for maintaining corneal health. The stability and water content of these materials are key factors in their suitability for long-term ocular use .

Biosensors

In the field of biosensors , “Z-Phe-osu” is involved in the development of peptide-based sensors that can detect biological molecules with high specificity and sensitivity . These biosensors have applications in medical diagnostics, environmental monitoring, and food safety, where they can provide rapid and accurate detection of various analytes .

Wound Healing

Lastly, “Z-Phe-osu” contributes to wound healing applications through the design of self-assembling peptides that form hydrogels . These materials can provide a moist environment that promotes healing, deliver antimicrobial agents, and support the regeneration of skin tissue. Their use in wound dressings and topical treatments can accelerate the healing process and improve patient outcomes .

Safety And Hazards

Z-Phe-osu is intended for R&D use only and is not recommended for medicinal, household, or other uses . During handling, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

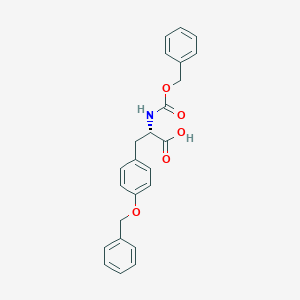

(2,5-dioxopyrrolidin-1-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJNKVWQJKPXCT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-(phenylmethyl)ethyl)-carbamate | |

CAS RN |

3397-32-8 | |

| Record name | N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.